molecular formula C51H48N3O11S2+ B12823601 2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium

2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium

Cat. No.: B12823601
M. Wt: 943.1 g/mol
InChI Key: GPVUWFNQQVQNLU-UHFFFAOYSA-O
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Description

The compound “2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the indole moiety: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the sulfonate group: This typically involves sulfonation reactions.

    Cyclopentene formation: This can be done through cyclization reactions.

    Linking the various moieties: This involves forming ester or amide bonds, often using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production would require optimization of these steps for scale-up, ensuring high yield and purity. This might involve continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation at various sites, particularly at the indole and cyclopentene moieties.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

It might have potential as a fluorescent probe or in bioimaging due to its indole moiety.

Medicine

Industry

The compound could be used in materials science, for example, in the development of new polymers or as a dye.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share the indole moiety and may have similar biological activities.

    Sulfonate-containing compounds: These compounds share the sulfonate group and may have similar solubility properties.

    Cyclopentene derivatives: These compounds share the cyclopentene ring and may have similar chemical reactivity.

Properties

Molecular Formula

C51H48N3O11S2+

Molecular Weight

943.1 g/mol

IUPAC Name

4-[(2E)-2-[(2E)-2-[2-[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenoxy]-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonic acid

InChI

InChI=1S/C51H47N3O11S2/c55-46-27-28-47(56)54(46)65-48(57)33-34-17-23-39(24-18-34)64-51-37(21-25-42-40-13-5-9-35-11-7-15-44(49(35)40)52(42)29-1-3-31-66(58,59)60)19-20-38(51)22-26-43-41-14-6-10-36-12-8-16-45(50(36)41)53(43)30-2-4-32-67(61,62)63/h5-18,21-26H,1-4,19-20,27-33H2,(H-,58,59,60,61,62,63)/p+1

InChI Key

GPVUWFNQQVQNLU-UHFFFAOYSA-O

Isomeric SMILES

C1C/C(=C\C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)O)/C(=C1/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)OC8=CC=C(C=C8)CC(=O)ON9C(=O)CCC9=O

Canonical SMILES

C1CC(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)O)C(=C1C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)OC8=CC=C(C=C8)CC(=O)ON9C(=O)CCC9=O

Origin of Product

United States

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